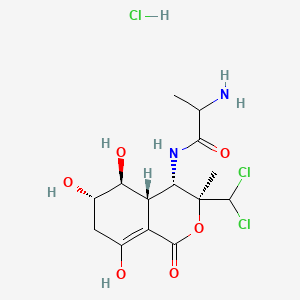
Bactobolin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bactobolin hydrochloride is a cytotoxic, polyketide-peptide and antitumor antibiotic with the molecular formula C₁₄H₂₀Cl₂N₂O₆. It was discovered in 1979 and has since been studied for its potent biological activities . This compound is known for its unique structure and significant antitumor properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bactobolin hydrochloride involves complex organic reactions. One notable method is the racemic synthesis developed by Weinreb, which involves multiple steps to construct the intricate molecular framework . Another method is the enantiospecific synthesis by Švenda, which focuses on creating the compound with specific stereochemistry .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the bacterium Pseudomonas yoshidomiensis. The fermentation broth is then subjected to various purification steps to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Bactobolin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Applications De Recherche Scientifique
Bactobolin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: It is studied for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Its potent antitumor properties make it a candidate for developing new cancer therapies.
Industry: It is used in the development of new antibiotics and other pharmaceutical agents
Mécanisme D'action
Bactobolin hydrochloride exerts its effects by inhibiting bacterial protein translation. It binds to the 50S subunit of the bacterial ribosome, specifically interacting with the L2 protein. This binding disrupts the normal function of the ribosome, leading to the inhibition of protein synthesis and ultimately causing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Actinobolin: Another polyketide antibiotic with a similar structure and biological activity.
Bactobolin B, C, and D: Analogues of Bactobolin hydrochloride with slight variations in their molecular structures.
Uniqueness
This compound is unique due to its potent cytotoxic activity and its specific mechanism of action involving the bacterial ribosome. Its ability to inhibit protein synthesis at a unique site on the ribosome sets it apart from other antibiotics .
Conclusion
This compound is a compound of significant interest due to its unique structure, potent biological activities, and wide range of applications in scientific research. Its synthesis, chemical reactions, and mechanism of action have been extensively studied, making it a valuable model compound in various fields.
Propriétés
Numéro CAS |
73543-68-7 |
|---|---|
Formule moléculaire |
C14H21Cl3N2O6 |
Poids moléculaire |
419.7 g/mol |
Nom IUPAC |
N-[(3S,4S,4aS,5S,6S)-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide;hydrochloride |
InChI |
InChI=1S/C14H20Cl2N2O6.ClH/c1-4(17)11(22)18-10-8-7(5(19)3-6(20)9(8)21)12(23)24-14(10,2)13(15)16;/h4,6,8-10,13,19-21H,3,17H2,1-2H3,(H,18,22);1H/t4?,6-,8+,9+,10-,14-;/m0./s1 |
Clé InChI |
AKPKWIDQDYLTIW-ULHAZQLPSA-N |
SMILES isomérique |
CC(C(=O)N[C@H]1[C@H]2[C@@H]([C@H](CC(=C2C(=O)O[C@]1(C)C(Cl)Cl)O)O)O)N.Cl |
SMILES canonique |
CC(C(=O)NC1C2C(C(CC(=C2C(=O)OC1(C)C(Cl)Cl)O)O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1-(4-chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086124.png)
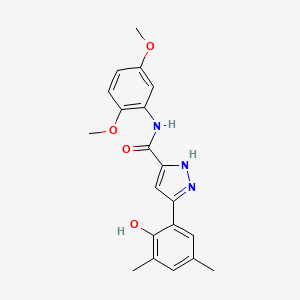
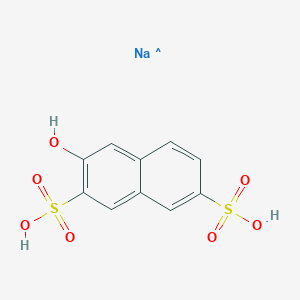
![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086141.png)
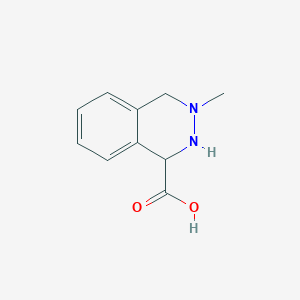
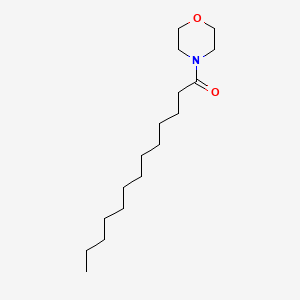


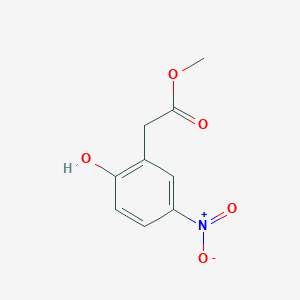
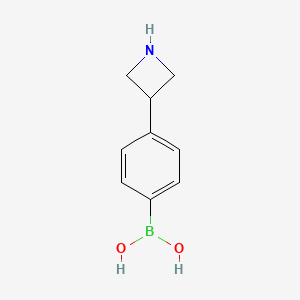
![5-(2-hydroxy-5-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14086188.png)

![5-(benzyloxy)-2-[4-(4-bromophenyl)-1H-pyrazol-5-yl]phenol](/img/structure/B14086209.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14086211.png)
